molecular formula C3H3N3O2S B15177104 4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole CAS No. 6963-64-0

4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole

Cat. No.: B15177104
CAS No.: 6963-64-0
M. Wt: 145.14 g/mol
InChI Key: VXCSKHCSXFSTLW-UHFFFAOYSA-N
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Description

4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains both hydroxy and mercapto functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole typically involves multi-step organic synthesis techniques. One common method includes the reaction of appropriate imidazole derivatives with hydroxylamine and thiol reagents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and mercapto groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and electrophiles such as alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole involves its interaction with molecular targets through its hydroxy and mercapto groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar compounds to 4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole include other imidazole derivatives with hydroxy and mercapto groups. These compounds share similar reactivity but may differ in their specific applications and biological activities. For example, 4-hydroxy-5-mercaptoimidazole is a closely related compound with similar chemical properties but may have different biological effects due to slight structural differences.

Properties

IUPAC Name

5-nitro-1H-imidazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c7-6(8)2-3(9)5-1-4-2/h1,9H,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCSKHCSXFSTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989742
Record name 4-Nitro-1H-imidazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6963-64-0
Record name 4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC54256
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1H-imidazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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